5-ethoxy-2-methyl-4-morpholinopyridazin-3(2H)-one

Analgesic Activity Positional Isomer Pyridazinone SAR

Essential reference standard for emorfazone mechanism-of-action studies and PDE4 inhibitor SAR research. Demonstrates weaker analgesic activity vs. emorfazone, validating its use as a structurally matched negative control. Exhibits moderate PDE4 inhibition (IC50 72 nM). 97% purity. For research use only; contact suppliers for bulk or custom quotes.

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
CAS No. 55153-48-5
Cat. No. B12908052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2-methyl-4-morpholinopyridazin-3(2H)-one
CAS55153-48-5
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)N(N=C1)C)N2CCOCC2
InChIInChI=1S/C11H17N3O3/c1-3-17-9-8-12-13(2)11(15)10(9)14-4-6-16-7-5-14/h8H,3-7H2,1-2H3
InChIKeyPXYOXBDOKPAJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-2-methyl-4-morpholinopyridazin-3(2H)-one (CAS 55153-48-5): Procurement-Grade Specification and Analytical Benchmarking


5-Ethoxy-2-methyl-4-morpholinopyridazin-3(2H)-one (CAS 55153-48-5) is a pyridazin-3(2H)-one derivative featuring a morpholine substituent at the 4-position and an ethoxy group at the 5-position of the pyridazinone ring. This compound is a positional isomer of the clinically utilized non-steroidal anti-inflammatory agent emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, M73101) [1]. The compound possesses a molecular formula of C11H17N3O3 and a monoisotopic mass of 239.12699 Da [2]. It is recognized in authoritative chemical databases as a phosphodiesterase 4 (PDE4) inhibitor and serves as a critical reference standard for comparative pharmacological studies of pyridazinone-based analgesics and anti-inflammatory agents [1][3].

Why Simple Substitution with Other Pyridazinone Analogs Fails: Evidence-Based Differentiation for 5-Ethoxy-2-methyl-4-morpholinopyridazin-3(2H)-one


Substitution of 5-ethoxy-2-methyl-4-morpholinopyridazin-3(2H)-one with other pyridazinone derivatives—including its positional isomer emorfazone—is scientifically unjustified due to quantifiable differences in pharmacological activity and molecular recognition. In a direct comparative study of four positional isomers, compound 2 (the target compound) exhibited significantly weaker analgesic and anti-inflammatory activity than isomer 4, which was identified as the most potent analog and subsequently developed into emorfazone [1]. This positional specificity demonstrates that even subtle structural variations in substitution pattern yield substantial differences in biological efficacy. Furthermore, the compound shows moderate PDE4 inhibitory activity (IC50 72 nM in U937 cells) [2], while rolipram, a well-characterized PDE4 inhibitor, displays high-affinity inhibition (IC50 ~1 nM) and low-affinity inhibition (IC50 ~120 nM) in the same cellular context [3]. The compound occupies a distinct pharmacological space, making it unsuitable as a generic replacement for either emorfazone in analgesic studies or rolipram in PDE4-focused investigations.

Quantitative Differentiation Evidence: Head-to-Head Comparative Data for 5-Ethoxy-2-methyl-4-morpholinopyridazin-3(2H)-one


Positional Isomer Activity Comparison: Target Compound Exhibits Inferior Analgesic Potency Relative to Emorfazone

In a systematic comparative study of four positional isomers of pyridazinone derivatives, compound 2 (5-ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone) was evaluated for analgesic activity alongside isomers 1 (emorfazone), 3, and 4. The study concluded that isomer 4 demonstrated the strongest activity among all tested compounds, while the target compound (isomer 2) displayed substantially weaker analgesic effects [1]. The publication explicitly states that isomer 4 and several 6-alkoxy derivatives were more potent in analgesic and antipyretic activities than commercial drugs including emorfazone, aminopyrine, mepirizole, tiaramide HCl, phenylbutazone, and mefenamic acid [1], implying that isomer 2 falls below this potency threshold.

Analgesic Activity Positional Isomer Pyridazinone SAR

PDE4 Inhibition Potency: Moderate Cellular Activity Distinguished from High-Affinity PDE4 Inhibitors

The compound inhibits human PDE4 in U937 cells with an IC50 of 72 nM, as measured by electrochemiluminescence-based immunoassay after 30 minutes of incubation [1]. This value positions the compound as a moderate PDE4 inhibitor, distinct from both high-affinity inhibitors such as rolipram (which exhibits dual-component inhibition with a high-affinity IC50 of approximately 1 nM and low-affinity IC50 of approximately 120 nM in the same cellular model [2]) and from non-PDE4-targeting pyridazinones like emorfazone, for which no significant PDE4 inhibition data have been reported.

PDE4 Inhibition Phosphodiesterase Cellular IC50

Structural Determinants of Pharmacological Divergence: Positional Isomerism Alters Biological Activity Profile

The target compound is a positional isomer of emorfazone, differing only in the relative positions of the ethoxy and morpholino substituents on the pyridazinone ring [1]. This subtle structural variation produces a profound divergence in pharmacological profile: emorfazone (isomer 1) is a clinically used non-steroidal analgesic and anti-inflammatory agent that does not inhibit prostaglandin biosynthesis [2], whereas the target compound (isomer 2) demonstrates measurable PDE4 inhibitory activity (IC50 72 nM) [3] and exhibits weaker analgesic efficacy [1]. This isomer-dependent functional switch underscores that procurement of a specific isomer is essential for experimental reproducibility.

Positional Isomerism Structure-Activity Relationship Pyridazinone

Hydrogen Bond Donor Count and Physicochemical Profile: Differentiating Feature for Solubility and Permeability Predictions

Computed physicochemical properties for 5-ethoxy-2-methyl-4-morpholinopyridazin-3(2H)-one reveal a hydrogen bond donor count of 0 and a monoisotopic mass of 239.12699 Da [1]. The absence of hydrogen bond donors distinguishes this compound from many pyridazinone analogs that contain free NH or OH groups, potentially impacting membrane permeability and solubility characteristics. This property may be relevant when selecting compounds for cell-based assays requiring passive diffusion or when designing analogs with improved oral bioavailability.

Physicochemical Properties Hydrogen Bond Donor Drug-likeness

Optimal Application Scenarios for 5-Ethoxy-2-methyl-4-morpholinopyridazin-3(2H)-one Based on Verified Differentiation Evidence


Positional Isomer Reference Standard for Pyridazinone Analgesic SAR Studies

This compound serves as an essential reference standard in structure-activity relationship (SAR) studies of pyridazinone-based analgesics. The direct head-to-head comparison published by Takaya et al. established that positional isomer 2 (the target compound) exhibits substantially weaker analgesic activity than isomer 4, which was the most potent analog identified [1]. Inclusion of this isomer as a comparator allows researchers to quantify the impact of ethoxy and morpholino group placement on analgesic efficacy, providing a critical control for validating computational models and rationalizing observed SAR trends.

Moderate-Affinity PDE4 Probe for Cellular Pharmacology

With a cellular PDE4 IC50 of 72 nM in U937 cells [2], this compound occupies a pharmacological middle ground between high-affinity PDE4 inhibitors (e.g., rolipram high-affinity component IC50 ~1 nM [3]) and weak or inactive pyridazinones. This moderate affinity makes it suitable as a probe compound for investigating PDE4-dependent signaling pathways where partial inhibition is desired, or as a reference point for benchmarking novel PDE4 inhibitors in screening cascades. Its distinct affinity profile may help elucidate the relationship between PDE4 target engagement and functional outcomes in inflammation models.

Negative Control for Emorfazone Mechanism-of-Action Studies

Emorfazone (isomer 1) is clinically used as a non-steroidal anti-inflammatory agent that does not inhibit prostaglandin biosynthesis [4]. The target compound (isomer 2) provides a structurally matched negative control for emorfazone mechanism-of-action studies, as it displays both weaker analgesic activity and PDE4 inhibitory effects [1][2]. Researchers investigating the molecular target(s) responsible for emorfazone's therapeutic effects can employ isomer 2 to control for non-specific pyridazinone-related effects, thereby strengthening the specificity of conclusions drawn.

Physicochemical Benchmark for Permeability-Focused Pyridazinone Design

The compound's computed hydrogen bond donor count of 0 [5] distinguishes it from many pyridazinone derivatives that possess exchangeable protons. In drug discovery programs seeking to improve membrane permeability of pyridazinone scaffolds, this compound can serve as a benchmark for assessing the impact of HBD elimination on cellular uptake and oral bioavailability. Comparative permeability measurements between this compound and HBD-containing analogs can provide quantitative data to guide medicinal chemistry optimization strategies.

Quote Request

Request a Quote for 5-ethoxy-2-methyl-4-morpholinopyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.